N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a thiazole core substituted with a benzo[d][1,3]dioxole-5-carboxamide group and a 2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl side chain. The thiazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. The benzo[d][1,3]dioxole moiety (a methylenedioxy group fused to a benzene ring) enhances lipophilicity and may influence pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c22-16(19-8-13-2-1-5-26-13)7-12-9-27-18(20-12)21-17(23)11-3-4-14-15(6-11)25-10-24-14/h1-6,9H,7-8,10H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBNJYBXHDALHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas under acidic conditions . The benzo[d][1,3]dioxole moiety can be introduced via a nucleophilic aromatic substitution reaction, while the thiophene group is often incorporated through a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro groups.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and sensors.
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Carboxamides with Heterocyclic Substituents
The following table compares key structural and functional attributes of the target compound with analogs:
Key Observations:
- Substituent Impact on Activity : The thiophen-2-ylmethyl group in the target compound may enhance π-π stacking or hydrophobic interactions compared to the 3-methoxybenzyl group in .
- Thiazole vs. Thiazolidine : The thioxo-thiazolidine core in introduces conformational rigidity, whereas the target compound’s thiazole ring offers planar geometry for target binding .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?
- Methodology : Multi-step synthesis involving thiazole ring formation, amide coupling, and functional group modifications. Key steps include:
- Condensation of thiophen-2-ylmethylamine with a keto-ethylthiazole intermediate.
- Coupling with benzo[d][1,3]dioxole-5-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF .
- Purification via recrystallization (ethanol or DMF/water) and characterization by -NMR and IR to confirm amide bond formation .
- Optimization : Solvent polarity and temperature (60–80°C) critically impact yield; monitor by TLC/HPLC .
Q. How can researchers characterize the structural integrity of this compound?
- Techniques :
- NMR : - and -NMR to resolve thiazole, dioxole, and amide protons/carbons. For example, the thiophen-2-ylmethyl group shows distinct aromatic protons at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- IR : Peaks at 1650–1680 cm (C=O stretch) and 3300 cm (N-H stretch) validate amide bonds .
Q. What preliminary biological assays are suitable for evaluating its activity?
- In vitro screens :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC .
- Target prediction : Molecular docking against enzymes like EGFR or topoisomerase II, leveraging the thiazole and dioxole moieties’ π-π stacking potential .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Approach :
- Analog synthesis : Modify the thiophen-2-ylmethyl group (e.g., halogenation, alkylation) and compare bioactivity .
- Data analysis : Use QSAR models to correlate substituent electronegativity/logP with activity trends (e.g., enhanced cytotoxicity with electron-withdrawing groups) .
- Case study : Replacement of thiophene with furan reduced antimicrobial activity by 40%, highlighting the sulfur atom’s role in target binding .
Q. What crystallographic methods resolve contradictions in reported molecular configurations?
- Strategy :
- Single-crystal X-ray diffraction : Use SHELXL for refinement; assign anisotropic displacement parameters to resolve ambiguities in thiazole ring geometry .
- Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*) .
Q. How can in vivo pharmacokinetic challenges be addressed for this compound?
- Experimental design :
- Metabolic stability : Liver microsome assays to identify cytochrome P450-mediated degradation hotspots (e.g., oxidation of the dioxole ring) .
- Formulation : Nanoencapsulation (PLGA nanoparticles) to enhance solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
